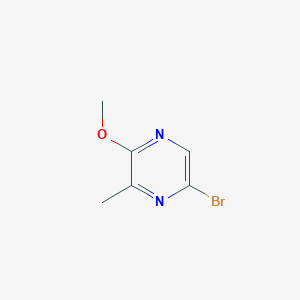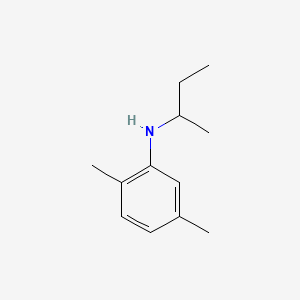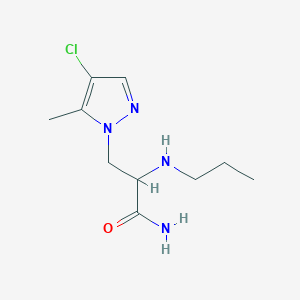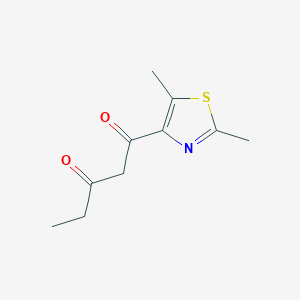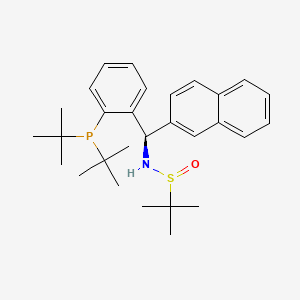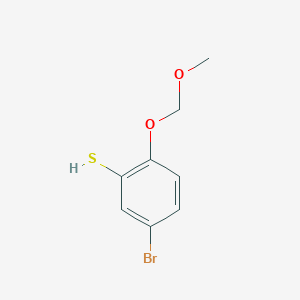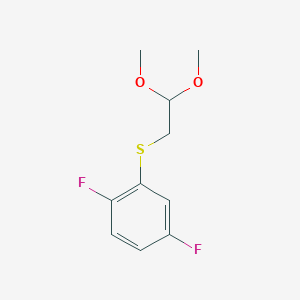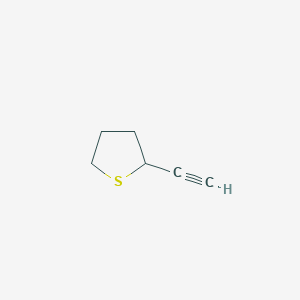
2-Ethynyltetrahydrothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethynylthiolane is a heterocyclic organic compound containing a five-membered ring with one sulfur atom and an ethynyl group attached to the ring. This compound is part of the thiophene family, which is known for its diverse chemical properties and applications in various fields, including materials science, pharmaceuticals, and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethynylthiolane can be achieved through several methods. One common approach involves the cyclization of 1-mercapto-3-yn-2-ols in the presence of a palladium catalyst and potassium iodide as an additive. This reaction typically takes place in methanol as the solvent, yielding the desired thiophene derivative in good to high yields .
Another method involves the use of elemental sulfur and sodium tert-butoxide to facilitate the cyclization of 1,3-diynes. This reaction proceeds through the formation of a trisulfur radical anion, which acts as a key intermediate .
Industrial Production Methods
Industrial production of 2-ethynylthiolane often employs large-scale batch reactors where the aforementioned synthetic routes are optimized for higher yields and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Ethynylthiolane undergoes various chemical reactions, including:
Oxidation: Oxidation of thiophene derivatives can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives into thiolanes.
Substitution: Electrophilic substitution reactions are common, where the ethynyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine and chlorine are used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiolanes.
Substitution: Halogenated thiophenes.
Scientific Research Applications
2-Ethynylthiolane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Medicine: Explored for its use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-ethynylthiolane involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to the modulation of biochemical pathways. The ethynyl group can participate in nucleophilic and electrophilic reactions, contributing to its diverse reactivity.
Comparison with Similar Compounds
2-Ethynylthiolane can be compared with other thiophene derivatives such as:
2-Ethynyltoluene: Similar in structure but with a toluene group instead of a thiolane ring.
2-Butylthiophene: Contains a butyl group, used in the synthesis of anticancer agents.
2-Octylthiophene: Contains an octyl group, used in the synthesis of anti-atherosclerotic agents.
The uniqueness of 2-ethynylthiolane lies in its ethynyl group, which imparts distinct chemical properties and reactivity compared to other thiophene derivatives.
Properties
Molecular Formula |
C6H8S |
|---|---|
Molecular Weight |
112.19 g/mol |
IUPAC Name |
2-ethynylthiolane |
InChI |
InChI=1S/C6H8S/c1-2-6-4-3-5-7-6/h1,6H,3-5H2 |
InChI Key |
WRYKXQRSQDCTCK-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1CCCS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


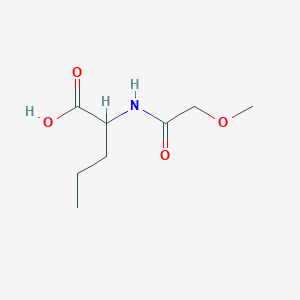
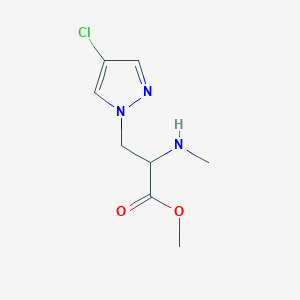
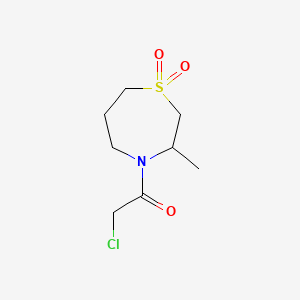
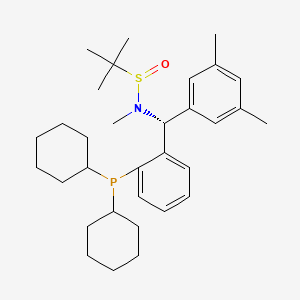
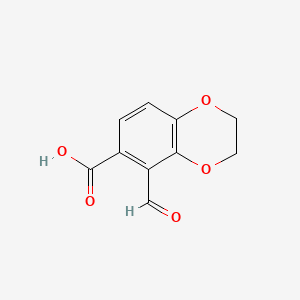
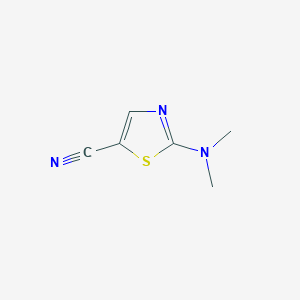
![2-chloro-1-[(7Z)-3-(4-fluorophenyl)-7-[(4-fluorophenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone](/img/structure/B13642478.png)
